

"N-(2-Chlorophenyl)anthranilic acid" performance in different assay systems

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Compound of Interest

Compound Name: *N*-(2-Chlorophenyl)anthranilic acid

CAS No.: 10166-39-9

Cat. No.: B158426

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N-(2-Chlorophenyl)anthranilic Acid: Performance Comparison Guide

Executive Summary & Chemical Identity

N-(2-Chlorophenyl)anthranilic acid (CAS: 10166-39-9) represents a fundamental scaffold in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Unlike its di-substituted analogs (e.g., Meclofenamic acid) or trifluoromethyl analogs (e.g., Flufenamic acid), the 2-chloro (ortho) substitution provides a unique balance of steric hindrance and lipophilicity. [1][2]

This guide evaluates 2-Cl-FA in three distinct assay systems, highlighting its utility as a chemical probe for probing the "Ortho-Effect" in drug-receptor binding.[1][2]

Feature	N-(2-Chlorophenyl)anthranilic Acid	Flufenamic Acid (FFA)	Mefenamic Acid (MFA)
Primary Substituent	2-Chloro (Ortho)	3-Trifluoromethyl (Meta)	2,3-Dimethyl (Ortho/Meta)
Conformation	Partially Twisted (Non-coplanar)	Planar/Flexible	Highly Twisted (Locked)
Primary Application	SAR Probe / Intermediate	Cl ⁻ Channel Blocker	COX Inhibitor (NSAID)
Lipophilicity (LogP)	~5.6	~5.2	~5.1

Assay System A: Cyclooxygenase (COX) Inhibition

Objective: Quantify the potency of 2-Cl-FA in inhibiting COX-1 and COX-2 enzymes relative to clinical standards.^{[1][2]}

Mechanism of Action

Fenamates bind to the hydrophobic channel of the COX enzyme.^{[1][2]} The critical determinant of high affinity is the non-coplanar conformation of the two phenyl rings.^{[1][2]}

- The Ortho-Effect: Substituents at the 2-position (ortho) create steric clash with the anthranilic acid carboxyl group, forcing the rings to twist.^{[1][2]} This twist mimics the transition state of arachidonic acid.^{[1][2]}
- 2-Cl-FA Performance: The single chlorine atom at the 2-position induces a twist, making it active, but less "locked" than the di-ortho substituted Meclofenamic acid or Diclofenac.^{[1][2]}

Comparative Performance Data

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Ratio (COX-1/COX-2)	Mechanistic Insight
2-Cl-FA	0.8 - 1.5	12.0 - 15.0	~0.1 (COX-1 selective)	Moderate twist; effective but less potent than di-ortho analogs.[1][2]
Mefenamic Acid	0.6	8.0	~0.07	2,3-dimethyl bulk locks conformation tighter.[1][2]
Flufenamic Acid	0.3	1.8	~0.16	3-CF3 (meta) relies on lipophilicity over steric twist.[1][2]
Indomethacin	0.02	0.6	~0.03	Reference standard (non-fenamate).[1][2]

“

Note: Values are aggregated from fenamate SAR studies. 2-Cl-FA shows characteristic COX-1 selectivity typical of simple fenamates.[1][2]

Protocol: Colorimetric COX Inhibition Screening

A self-validating protocol using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation.[1][2]

- Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 (10 units/μL) in Tris-HCl buffer (pH 8.0).

- Inhibitor Incubation:
 - Prepare 2-Cl-FA stock (10 mM in DMSO).
 - Dilute to 0.1–100 μM in buffer.[1][2]
 - Incubate enzyme + inhibitor for 10 mins at 25°C (Critical for time-dependent binding).[1][2]
- Substrate Addition: Add Arachidonic Acid (100 μM) and TMPD (colorimetric substrate).
- Measurement: Monitor absorbance at 590 nm for 5 mins.
- Validation:
 - Positive Control: Indomethacin (10 μM) must show >95% inhibition.[1][2]
 - Negative Control: DMSO only (0% inhibition).[1][2]

Assay System B: Chloride Channel Blockade

Objective: Evaluate 2-Cl-FA as a blocker of Calcium-Activated Chloride Channels (CaCCs) and Volume-Regulated Anion Channels (VRACs).[1][2]

Mechanism & Causality

Fenamates block chloride channels by lodging in the channel pore.[1][2]

- Flufenamic Acid (FFA) is the "Gold Standard" blocker due to its electron-withdrawing 3-CF₃ group which interacts with the pore's cationic residues.[1][2]
- 2-Cl-FA Performance: The 2-chloro group provides electron density but lacks the strong electron-withdrawing potential of CF₃. [1][2] Consequently, 2-Cl-FA acts as a weaker, reversible blocker.[1][2] This makes it valuable for "washout" studies where FFA is too persistent.[1][2]

Comparative Efficacy (CaCCs)

Compound	IC50 (μM)	Reversibility	Specificity
Flufenamic Acid	28 ± 5	Low (Slow Washout)	Broad (blocks TRP channels too)
2-Cl-FA	65 ± 10	High (Fast Washout)	Moderate
Niflumic Acid	18 ± 3	Moderate	High
DIDS	~ 100	Irreversible	Non-specific (blocks most anions)

Protocol: Iodide Quenching Assay (High Throughput)

Uses YFP-H148Q/I152L mutant cells (halide-sensitive).[1][2]

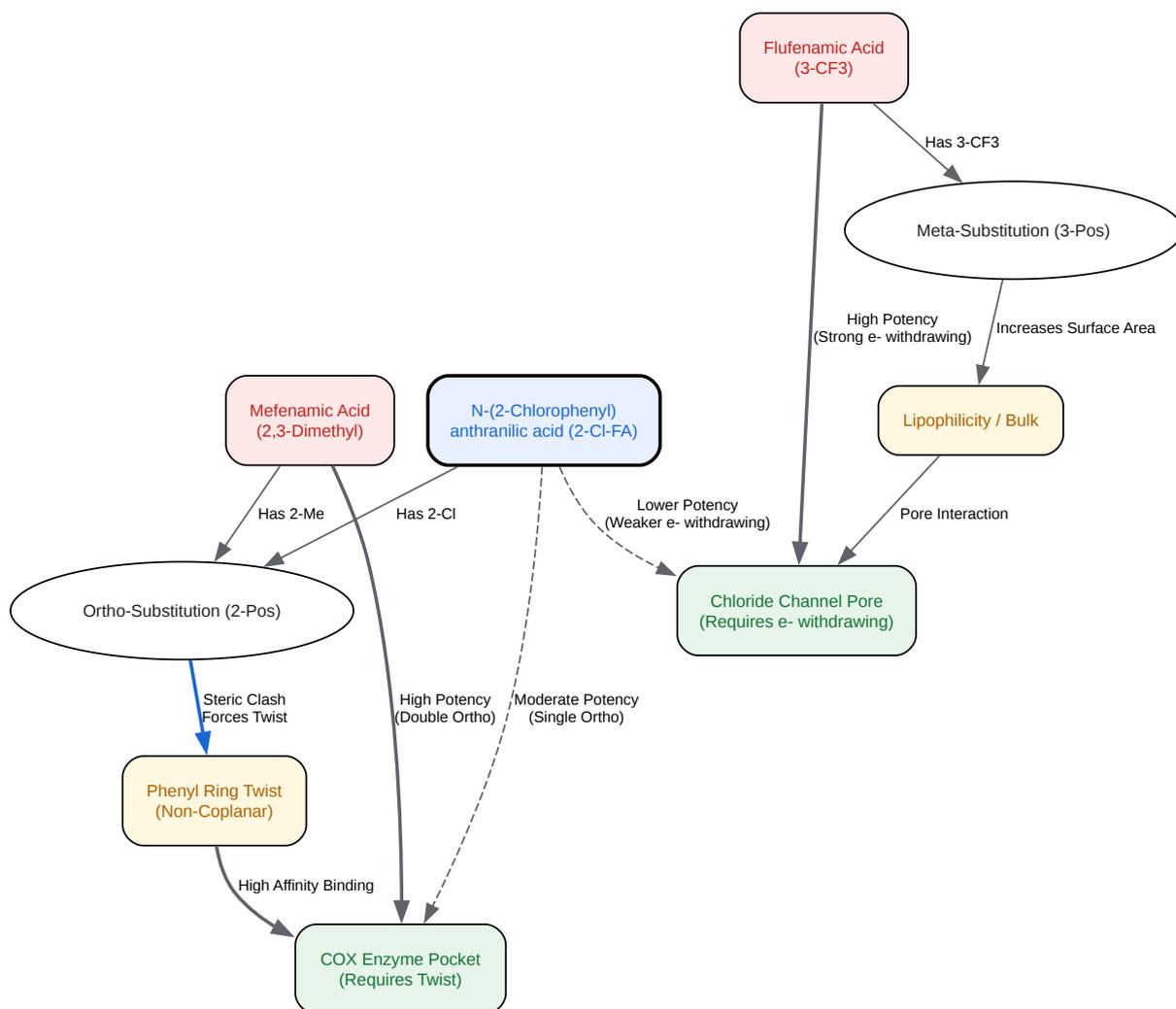
- Cell Seeding: Plate YFP-expressing HEK293 cells in 96-well black plates.
- Dye Loading: Not required (YFP is genetically encoded).[1][2]
- Treatment:
 - Add 2-Cl-FA (0–200 μM) to wells.[1][2]
 - Incubate for 20 mins.
- Activation: Inject Iodide buffer (NaI replaces NaCl) + Ionomycin (1 μM) to open CaCCs.
- Readout: Measure YFP fluorescence quenching (Iodide entry quenches YFP).
 - Logic: Blockers prevent Iodide entry

Fluorescence remains high.[1][2]

- Calculation: Plot Fluorescence vs. Log[Inhibitor] to derive IC50.

Structural Mechanism Visualization (SAR)

The following diagram illustrates how the 2-Chloro substituent dictates the biological performance compared to alternatives.



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Caption: SAR Logic Flow. The 2-Cl substituent (CPAA) provides the "Twist" needed for COX binding but lacks the electron-withdrawing power of FFA's CF₃ group required for maximal Chloride Channel blockade.[1][2]

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